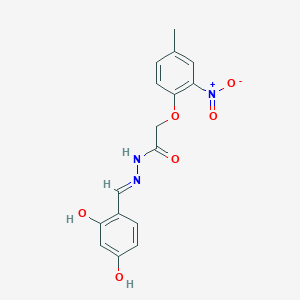![molecular formula C17H19NO3 B6004936 8-[(pentylamino)carbonyl]-1-naphthoic acid](/img/structure/B6004936.png)
8-[(pentylamino)carbonyl]-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Pentylamino)carbonyl]-1-naphthoic acid, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. It was first discovered in 2005 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of PAC-1 is not fully understood, but it is believed to involve the activation of procaspase-3, a proenzyme that is involved in the initiation of apoptosis. PAC-1 has been shown to bind to procaspase-3 and induce its activation, leading to the initiation of the apoptotic pathway.
Biochemical and Physiological Effects:
PAC-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the major advantages of PAC-1 is its specificity for cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for PAC-1, which could improve its availability for research and potential clinical use. Another area of interest is the development of PAC-1 analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and to identify potential drug targets for cancer therapy.
Synthesis Methods
The synthesis of PAC-1 is a multi-step process that involves several chemical reactions. The first step is the preparation of 1-naphthoic acid, which is then reacted with pentylamine to form the intermediate product, 8-(pentylamino)-1-naphthoic acid. This intermediate product is then converted to PAC-1 through a series of chemical reactions, including carbonylation and deprotection.
Scientific Research Applications
PAC-1 has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it has the potential to target cancer cells without causing significant harm to healthy cells.
properties
IUPAC Name |
8-(pentylcarbamoyl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-4-11-18-16(19)13-9-5-7-12-8-6-10-14(15(12)13)17(20)21/h5-10H,2-4,11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQKMVUODJQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Pentylcarbamoyl)naphthalene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6004873.png)

![6-{[(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6004884.png)
![N-{5-[(sec-butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B6004888.png)
![1-(2,3-difluorobenzyl)-3-{[(5-fluoro-2-methylbenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004899.png)
![1-[2-(4-acetylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6004902.png)
![methyl 3-butyryl-6,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-3-cyclohexene-1-carboxylate](/img/structure/B6004903.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(4-pyrimidinyl)ethanamine](/img/structure/B6004906.png)
![N-[5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6004914.png)

![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B6004928.png)
![N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6004929.png)
![N-[2-(2-furyl)ethyl]-2-[2-methyl-4-oxo-1-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6004940.png)